3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)-
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Overview
Description
3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of Substituents: The naphthalenylsulfonyl and methylphenyl groups can be introduced through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the naphthalenylsulfonyl group.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or PCC.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halides, sulfonates, or organometallics.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer or neurological disorders.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting transcription or replication.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine or papaverine.
Naphthalenylsulfonyl Compounds: Compounds like naphthalene sulfonates.
Uniqueness
The uniqueness of 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
1032149-90-8 |
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Molecular Formula |
C27H24N2O3S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H24N2O3S/c1-19-10-13-24(14-11-19)28-27(30)26-17-22-8-4-5-9-23(22)18-29(26)33(31,32)25-15-12-20-6-2-3-7-21(20)16-25/h2-16,26H,17-18H2,1H3,(H,28,30) |
InChI Key |
KDZXJKDDXFPWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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